1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
CAS No.: 73110-49-3
Cat. No.: VC4461731
Molecular Formula: C18H18O2
Molecular Weight: 266.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73110-49-3 |
|---|---|
| Molecular Formula | C18H18O2 |
| Molecular Weight | 266.34 |
| IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C18H18O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13,19H,1-2H3/b12-9+ |
| Standard InChI Key | SONSBCPVVSAMDY-FMIVXFBMSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
1-(2-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one is systematically named according to IUPAC guidelines as (E)-1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one . Its molecular formula reflects a chalcone scaffold comprising two aromatic rings connected by a conjugated enone system. The compound is alternatively designated as 2'-isopropyl-4-hydroxychalcone, emphasizing the positions of its functional groups .
Structural Characterization
The compound’s structure features:
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A 2-hydroxyphenyl group at the ketone-bearing terminus, contributing to hydrogen-bonding capacity.
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A 4-isopropylphenyl group at the α-position of the enone system, introducing steric bulk and hydrophobicity.
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A planar α,β-unsaturated ketone moiety (), enabling conjugation and electrophilic reactivity .
The SMILES notation and InChIKey encode its stereoelectronic configuration . X-ray crystallography and NMR studies confirm the trans (E) geometry of the enone system, critical for stabilizing the molecule through conjugation .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 266.33 g/mol | |
| Melting Point | 238°C | |
| LogP (Octanol-Water) | 3.82 (Predicted) | |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | |
| Hydrogen Bond Acceptors | 2 (Ketone and -OH) |
Synthesis and Optimization
Claisen-Schmidt Condensation
The primary synthesis route involves Claisen-Schmidt condensation between 2-hydroxyacetophenone and cuminaldehyde (4-isopropylbenzaldehyde) under alkaline conditions .
Reaction Scheme:
Procedure:
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Base-Catalyzed Condensation: Equimolar quantities of 2-hydroxyacetophenone (0.2 mL, 1.66 mmol) and cuminaldehyde (0.24 g, 1.66 mmol) are refluxed in methanol (10 mL) with sodium hydroxide (0.2 g, 5 mmol) for 3 hours .
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Oxidation: Hydrogen peroxide (35%, 0.684 mL) is added to oxidize intermediates, yielding the chalcone as a yellow solid .
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Isolation: The crude product is precipitated via ice-water quenching, filtered, and recrystallized from ethyl acetate/hexane (75% yield) .
Microwave-Assisted Synthesis
An eco-friendly alternative employs microwave irradiation (320 W, 1 min 20 sec) to accelerate the reaction, reducing energy use and improving yields (88–92%) . This method enhances reaction efficiency by promoting rapid dipole alignment and minimizing side reactions.
Physicochemical Properties
Spectral Data
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IR (KBr): Peaks at 3226 cm (-OH stretch), 1692 cm (C=O stretch), and 1636 cm (C=C stretch) .
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H NMR (DMSO-d): δ 8.27 (d, 2H, aromatic), 8.12 (dd, 1H, H-5), 7.77 (m, 2H, H-6/H-7), 7.46–7.42 (m, 3H, H-8/H-3’/H-5’) .
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C NMR: δ 175.1 (C=O), 154.7 (C-9), 149.9 (C-4’), 145.5 (C-2) .
Stability and Solubility
The compound is stable at room temperature but susceptible to photodegradation due to the enone chromophore. It exhibits limited water solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents (e.g., DMSO, ethanol) .
| Parameter | Value | Implication |
|---|---|---|
| Caco-2 Permeability | 0.8 × 10 cm/s | Moderate absorption |
| Plasma Protein Binding | 89% | High tissue distribution |
| Hepatotoxicity | Low | Favorable safety profile |
| Ames Test | Negative | Non-mutagenic |
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